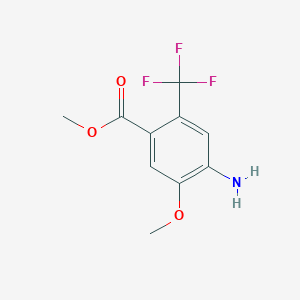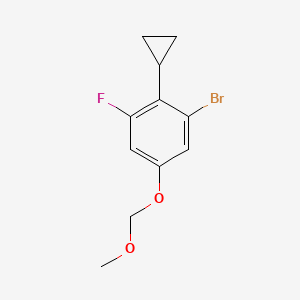
Methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)isoxazol-5-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)isoxazol-5-yl)acetate is a complex organic compound with a unique structure that includes a fluorine atom, a tetrahydropyran ring, and an isoxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)isoxazol-5-yl)acetate typically involves multiple steps. One common method includes the reaction of 4-fluoro-3-hydroxyisoxazole with tetrahydro-2H-pyran-2-yl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are often recycled to minimize waste and reduce production costs .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)isoxazol-5-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)isoxazol-5-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)isoxazol-5-yl)acetate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-((tetrahydro-2H-pyran-2-yl)oxy)acetate
- 4-[(2-tetrahydro-2H-pyran-2-yl)oxy]phenol
- Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-
Uniqueness
Methyl 2-(4-fluoro-3-((tetrahydro-2H-pyran-2-yl)oxy)isoxazol-5-yl)acetate is unique due to the presence of the fluorine atom and the isoxazole ring, which confer specific chemical properties and reactivity. These features distinguish it from other similar compounds and make it valuable for specialized applications .
Eigenschaften
Molekularformel |
C11H14FNO5 |
|---|---|
Molekulargewicht |
259.23 g/mol |
IUPAC-Name |
methyl 2-[4-fluoro-3-(oxan-2-yloxy)-1,2-oxazol-5-yl]acetate |
InChI |
InChI=1S/C11H14FNO5/c1-15-8(14)6-7-10(12)11(13-18-7)17-9-4-2-3-5-16-9/h9H,2-6H2,1H3 |
InChI-Schlüssel |
SRUOUDOTHSYNIC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=C(C(=NO1)OC2CCCCO2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-N-(3-chloro-4-cyanophenyl)-4-N-[3-(cyclopropylmethyl)-2,4-dioxo-1-propan-2-ylquinazolin-6-yl]morpholine-2,4-dicarboxamide](/img/structure/B13917210.png)
![6,7-Dihydropyrrolo[1,2-c]pyrimidin-1(5H)-one](/img/structure/B13917223.png)
![3-Phenyl-2-azaspiro[3.3]heptane;hydrochloride](/img/structure/B13917238.png)
![(2R,3S,5R)-2-(hydroxymethyl)-5-[6-[(3-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B13917244.png)
![3-hydroxy-5-[(5-hydroxy-1,4,5,6-tetrahydropyrimidin-2-yl)amino]benzoic Acid](/img/structure/B13917246.png)

![N-(2-(6-Bromo-1,3-dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)ethyl)-4-methylbenzenesulfonamide](/img/structure/B13917261.png)

![cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one](/img/structure/B13917272.png)
